MCH-R1 Antagonist Activity: Cyclopentane vs. Cyclohexane Scaffold
In a direct comparison within the same study, a trans-cyclopentane-1,3-diamine derived antagonist exhibited a >10-fold improvement in MCH-R1 binding affinity (IC50 = 9 nM) over its cyclohexane-1,3-diamine counterpart (IC50 = 97 nM) [1]. The cyclopentane-based compound also showed higher functional antagonism potency (IC50 = 85 nM) compared to the cyclohexane analog (IC50 = 520 nM) in a GTP-gamma-S accumulation assay [1]. The study noted that the cyclopentane scaffold conferred a different metabolic stability profile and unprecedented structure-activity relationship (SAR) compared to other 2-amino-quinoline-containing MCH-R1 antagonists [1].
| Evidence Dimension | MCH-R1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 9 nM (for the cyclopentane-based antagonist) |
| Comparator Or Baseline | 97 nM (for the cyclohexane-based antagonist) |
| Quantified Difference | 10.8-fold improvement in binding affinity |
| Conditions | Radioligand displacement assay using [125I]MCH on human MCHR1 expressed in HEK293 cells. |
Why This Matters
This >10-fold difference in potency directly demonstrates the cyclopentane scaffold's superiority for developing high-affinity MCH-R1 ligands, making it the preferred choice for medicinal chemistry programs targeting this receptor.
- [1] Giordanetto, F., et al. (2007). Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15), 4232-4241. DOI: 10.1016/j.bmcl.2007.05.034. Data for compound 11b (cyclopentane) and 12b (cyclohexane). View Source
